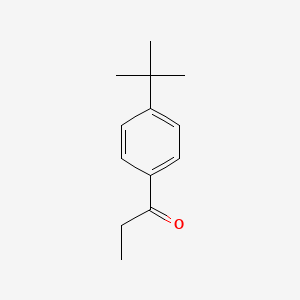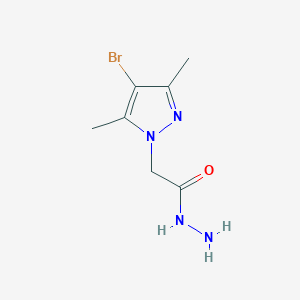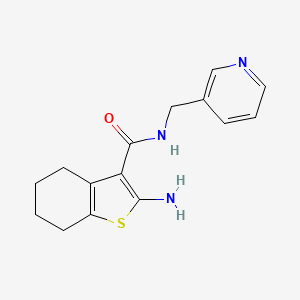
8-Bromo-2-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromo-2-naphthol involves several key reactions, including carbonylative Stille coupling and subsequent Heck reactions to produce 2-naphthols. Dai et al. (2011) described a method where 2-bromobenzyl bromides undergo carbonylative Stille coupling with tributylallylstannane to produce β,γ-unsaturated ketones, which are then isomerized and transformed into 2-naphthols through intramolecular Heck reactions (Dai et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various analytical techniques, including elemental analysis, spectral studies, and single-crystal X-ray analysis. Mayekar et al. (2011) synthesized a series of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines, confirming their structures and demonstrating their antimicrobial properties (Mayekar et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including bromination and annulation, to produce polysubstituted naphthols. Lu et al. (2017) developed a bromide-mediated intermolecular annulation method, allowing for the regioselective formation of these compounds under mild conditions, demonstrating its versatile reactivity (Lu et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and color, are crucial for its application in various scientific domains. However, detailed investigations into its physical properties are specialized and not widely reported in the literature.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, are key to its utility in chemical synthesis and research. For example, its reactivity with arylacetonitriles under the catalysis of LiTMP showcases its versatility in organic synthesis (Tandel et al., 2000).
Scientific Research Applications
Enolization in Aqueous Bromination
- Application : Studied for its role in the enolization process during the aqueous bromination of 1-naphthol. This process involves catalysis by protons, hydroxide ions, water, and acids/bases (Tee & Iyengar, 1987).
Chromogen in Immunoperoxidase Technique
- Application : Utilized as a novel chromogen for immunoperoxidase reactions in immunohistochemistry, displaying a blue-violet reaction product. This application facilitates double labellings in conjunction with other substrates (Kasper & Noll, 1988).
Acid-Catalyzed Formation of Bonds
- Application : Explored for its potential in organic synthesis, specifically in the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation processes (Strada et al., 2019).
Photoarylation/Alkylation Studies
- Application : Investigated for its behavior in photochemical reactions, particularly in the generation of electrophilic carbene intermediates, which can be trapped by various substances. This is significant in the study of photochemistry and organic reaction mechanisms (Pretali et al., 2009).
Intermediate in Anti-Inflammatory Agents
- Application : Identified as an important intermediate in the synthesis of non-steroidal anti-inflammatory agents. Its various synthetic routes have been explored, reflecting its importance in pharmaceutical chemistry (Xu & He, 2010).
Regioselective Arylation Reactions
- Application : Utilized in regioselective arylation reactions under palladium catalysis. This is significant in the field of organic synthesis and material science (Satoh et al., 1998).
HPLC Determination
- Application : A subject of research in developing methods for its determination using High-Performance Liquid Chromatography (HPLC), which is crucial in analytical chemistry (Hu Min-jie, 2004).
Safety and Hazards
8-Bromo-2-naphthol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
The primary targets of 8-bromonaphthalen-2-ol are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.95, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of 8-bromonaphthalen-2-ol’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-bromonaphthalen-2-ol . .
properties
IUPAC Name |
8-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXIIFRDDJZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346656 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7385-87-7 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)







![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)


![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)